Darifenacin, (S)-2-[1-[2,3-dihydrobenzofuran-5-yl]-3- pyrrolidinyl]-2,2-diphenylacetamide, is a potent and competitive muscarinic acetylcholine receptor antagonist [ [], [] ]. It exhibits high selectivity for the muscarinic M3 receptor subtype over M1, M2, and M5 subtypes [ [], [], [] ]. This selectivity makes it a valuable tool in scientific research for studying cholinergic signaling pathways and muscarinic receptor function.
Darifenacin can be synthesized through several methods, with one notable approach involving the reaction of 3-(S)-(-)-(1-carbamoyl-1,1-diphenylmethyl)pyrrolidine with 5-(2-bromoethyl)benzo[2,3-b]furan in the presence of anhydrous solvents. The process typically includes:
The molecular formula of darifenacin is . The compound features a complex structure that includes:
The three-dimensional conformation of darifenacin is critical for its interaction with muscarinic receptors, influencing its binding affinity and selectivity .
Darifenacin undergoes various chemical reactions during its synthesis and degradation:
Darifenacin acts primarily as an antagonist at the muscarinic M3 receptors located in the bladder detrusor muscle. Its mechanism can be summarized as follows:
Darifenacin exhibits several notable physical and chemical properties:
Analytical methods such as high-performance liquid chromatography (HPLC) have been developed for quantifying darifenacin in pharmaceutical formulations, ensuring quality control .
Darifenacin's primary application lies in the treatment of overactive bladder syndrome. Its selective action on M3 receptors makes it a preferred choice for patients who require anticholinergic therapy with minimized side effects associated with non-selective agents.
Additionally, research continues into potential applications of darifenacin beyond urology, including studies on its effects on other muscarinic receptor subtypes and possible roles in managing conditions characterized by excessive smooth muscle contraction .
Chemical Identity: Darifenacin, chemically designated as (S)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-pyrrolidinyl}-2,2-diphenylacetamide hydrobromide, has a molecular formula of C₂₈H₃₀N₂O₂·HBr and a molecular weight of 507.5 g/mol [1] [6] [8]. It exists as a white crystalline solid, freely soluble in dimethyl sulfoxide (DMSO), with a pKa of 9.20 (in 10% aqueous methanol). The structure features a diphenylacetamide group linked to a pyrrolidine ring and a 2,3-dihydrobenzofuran moiety, with stereospecificity at the pyrrolidine C3 position critical for M3 receptor affinity [6] [9].
Synthetic Routes:Multiple pathways exist for darifenacin hydrobromide synthesis, emphasizing chiral purity and yield optimization:
Table 1: Key Synthetic Methods for Darifenacin Hydrobromide
Reference | Core Methodology | Yield | Enantiomeric Purity |
---|---|---|---|
Liu et al. (2007) | Resolution via tartrate salts | 72% | 98% ee |
Lin et al. (2009) | Asymmetric hydrogenation | 85% | >99% ee |
Katkam et al. (2008) | Enzymatic resolution | 78% | >99% ee |
Muscarinic Subtype Selectivity: Darifenacin functions as a competitive antagonist with pronounced selectivity for the human M3 muscarinic receptor (hM3R). Binding studies using human recombinant receptors reveal affinity constants (Ki) of 0.16–0.84 nM for M3, substantially lower than for other subtypes:
Tissue-Specific Binding:
Table 2: Darifenacin Binding Affinities for Human Muscarinic Receptors
Receptor Subtype | Ki (nM) | Selectivity Ratio (vs. M3) | Primary Tissue Localization |
---|---|---|---|
M3 | 0.16–0.84 | 1 | Bladder, salivary glands, GI |
M1 | 1.4–2.6 | ~9 | CNS, ganglia |
M2 | 9.4–14.0 | ~59 | Heart, presynaptic terminals |
M4 | 8.5–12.0 | ~59 | CNS |
M5 | 1.9–3.0 | ~12 | CNS, vascular endothelium |
M3-Specific Signaling:The M3 receptor couples to Gq/11 proteins, activating phospholipase C (PLC). This generates inositol triphosphate (IP3) and diacylglycerol (DAG), triggering intracellular calcium release and protein kinase C (PKC) activation. In the detrusor muscle, this pathway mediates calcium-induced contraction [3] [6] [9].
Darifenacin’s Antagonism:
In Vivo Confirmation:
Recent evidence indicates darifenacin modulates non-cholinergic pathways in the bladder:
Multi-Receptor Suppression in Detrusor Muscle:At 100 nM, darifenacin significantly inhibits agonist-induced contractions:
Urothelium and Lamina Propria (U&LP) Effects:Darifenacin suppresses U&LP contractions induced by:
Mechanistic Implications:
Clinical Relevance:This multi-target activity may benefit patients with "non-muscarinic" overactive bladder (OAB), particularly those resistant to conventional antimuscarinics [7].
Table 3: Non-Muscarinic Agonist Inhibition by Darifenacin (100 nM) in Porcine Bladder
Agonist (Concentration) | Receptor Targeted | Reduction in Max. Contraction (Detrusor) | Reduction in Max. Contraction (U&LP) |
---|---|---|---|
Carbachol (10 µM) | Muscarinic | 43% | 49% |
αβ-methylene-ATP (10 µM) | Purinergic (P2X) | 57% | 42% |
Prostaglandin E₂ (10 µM) | Prostanoid (EP) | 73% | No effect |
Serotonin (100 µM) | Serotonergic (5-HT₄) | 56% | No effect |
Histamine (100 µM) | Histaminergic (H₁) | 75% | No effect |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7